8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid

描述

8(S)-HETrE is an 8-HETrE.

作用机制

Target of Action

The primary target of 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid, also known as 8(S)-HETrE, is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the metabolism of the ω-6 fatty acid γ-linolenic acid (GLA) to form 8(S)-HETrE .

Mode of Action

8(S)-HETrE is formed from GLA by 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate . The interaction of 8(S)-HETrE with its target enzyme leads to changes in the metabolic pathways of GLA, influencing the production of various lipid mediators .

Biochemical Pathways

8(S)-HETrE is involved in the lipoxygenase pathways . It is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA), and its formation involves the action of the enzyme 5-lipoxygenase (5-LO) on GLA . This pathway plays a significant role in lipid biochemistry and metabolic diseases .

Pharmacokinetics

It is known that the compound is supplied in solution, suggesting that it may be well-absorbed and distributed in the body

Result of Action

The action of 8(S)-HETrE has been studied in the context of diet-induced obesity. In a mouse model of high-fat high-sucrose diet-induced obesity, serum levels of 8(S)-HETrE were found to be decreased . This suggests that the compound may play a role in lipid metabolism and the development of obesity .

Action Environment

The action of 8(S)-HETrE can be influenced by environmental factors such as diet. For instance, a high-fat high-sucrose diet has been shown to decrease serum levels of 8(S)-HETrE . Additionally, the compound is sensitive to oxygen and direct sunlight, which can affect its stability .

生化分析

Biochemical Properties

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid interacts with various enzymes and proteins in biochemical reactions. It is formed from GLA by the enzyme 5-lipoxygenase (5-LO) . The nature of these interactions involves the conversion of GLA to this compound via a dihomo-γ-linolenic acid intermediate .

Cellular Effects

It has been observed that serum levels of this compound are decreased in a mouse model of high-fat high-sucrose diet-induced obesity . This suggests that it may play a role in lipid metabolism and could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its formation from GLA by the enzyme 5-lipoxygenase (5-LO) This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound is unstable to oxygen and direct sunlight , suggesting that it may degrade over time under certain conditions.

Metabolic Pathways

This compound is involved in the metabolic pathway of the ω-6 fatty acid γ-linolenic acid (GLA) . It is formed from GLA by the enzyme 5-lipoxygenase (5-LO) via a dihomo-γ-linolenic acid intermediate . This process may involve interactions with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

生物活性

8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8S-HETrE) is a polyunsaturated fatty acid derived from arachidonic acid, playing a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

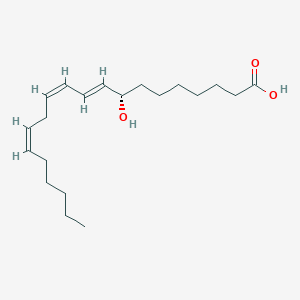

Chemical Structure and Properties

- Molecular Formula : C20H34O3

- Molecular Weight : 322.48 g/mol

- Structural Features : Contains a hydroxyl group at the 8th carbon position and double bonds at the 9th, 11th, and 14th positions.

The unique structure of 8S-HETrE contributes to its reactivity and interaction with biological membranes and proteins, influencing cellular signaling pathways.

8S-HETrE is primarily synthesized via the enzyme 5-lipoxygenase (5-LO) from gamma-linolenic acid (GLA). This synthesis occurs through the following pathway:

- Conversion of GLA to dihomo-γ-linolenic acid (DGLA) .

- Oxidation by 5-LO , leading to the formation of 8S-HETrE.

This compound acts as a signaling molecule in inflammatory responses and has implications in cardiovascular health. Its hydroxyl group enhances its ability to interact with various receptors, particularly G-protein coupled receptors (GPCRs) involved in inflammation.

Inflammatory Response Modulation

Research indicates that 8S-HETrE plays a significant role in modulating inflammatory responses:

- It can inhibit the production of pro-inflammatory cytokines.

- It has been shown to reduce inflammation in animal models of colitis and obesity.

Cardiovascular Health

Studies suggest that this compound may have protective effects against cardiovascular diseases:

- It influences endothelial function and may improve vascular health by modulating nitric oxide production .

Study on Reproductive Health

A study focused on reproductive functions indicated that treatment with 8S-HETrE could influence reproductive hormones and fertility in animal models. The findings suggested potential applications in reproductive health management.

Obesity Model Research

In a mouse model subjected to a high-fat diet, serum levels of 8S-HETrE were observed to decrease significantly. This decrease correlated with increased inflammatory markers, suggesting that maintaining adequate levels of this compound may be crucial for managing diet-induced obesity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid | Four double bonds | Contains an additional double bond compared to eicosatrienoic acid |

| Arachidonic Acid | Precursor fatty acid | Lacks the hydroxyl group at position 8 |

| Gamma-Linolenic Acid | Three double bonds | Precursor for synthesis but lacks hydroxyl modification |

The distinct hydroxylation pattern of 8S-HETrE differentiates it from other fatty acids, contributing to its unique biological activities.

科学研究应用

Metabolic Disorders

Application Summary:

8S-HETrE is primarily studied for its role in obesity and metabolic diseases. Research indicates that serum levels of 8S-HETrE are decreased in mouse models subjected to high-fat diets, suggesting its involvement in lipid metabolism regulation.

Methods of Application:

Researchers administer 8S-HETrE to animal models on high-fat and high-sucrose diets to study its effects on metabolic processes. The compound is typically dissolved in ethanol for controlled dosage administration.

Results:

Studies have shown that 8S-HETrE may modulate lipid metabolism and could be a potential target for obesity treatment .

Inflammation and Immune Response

Application Summary:

The compound is involved in inflammatory responses due to its role in the lipoxygenase pathway, which produces various inflammatory mediators.

Methods of Application:

Immunological assays treat immune cells with 8S-HETrE to monitor changes in cytokine production and cell signaling.

Results:

Research suggests that 8S-HETrE can inhibit pro-inflammatory cytokine production, indicating potential applications in anti-inflammatory therapies .

Cancer Research

Application Summary:

8S-HETrE’s role in cancer development and progression is under investigation, particularly regarding its effects on cell proliferation and apoptosis.

Methods of Application:

Cancer cell lines are treated with varying concentrations of 8S-HETrE to assess its impact on growth and survival.

Results:

Preliminary findings indicate that 8S-HETrE may influence cancer cell growth, warranting further exploration as a therapeutic candidate .

Cardiovascular Health

Application Summary:

The compound has been studied for its effects on cardiovascular health, particularly concerning platelet aggregation and blood flow.

Methods of Application:

In vitro studies involve introducing 8S-HETrE to platelet-rich plasma to evaluate its effects on platelet function.

Results:

Findings suggest that 8S-HETrE can alter platelet aggregation, highlighting its potential role in managing cardiovascular diseases .

Gastrointestinal Health

Application Summary:

Research has explored the effects of 8S-HETrE on gastrointestinal health, particularly in inflammatory bowel diseases (IBD).

Methods of Application:

Animal models and cell cultures are used to study the impact of 8S-HETrE on gut inflammation.

Results:

Studies indicate that this compound may enhance gut mucosal immunity and could be a target for IBD treatment .

Respiratory Diseases

Application Summary:

The influence of 8S-HETrE on respiratory conditions characterized by inflammation, such as asthma, is being investigated.

Methods of Application:

Animal models or human respiratory cell lines are treated with 8S-HETrE to observe its effects on airway inflammation.

Results:

Initial research suggests that 8S-HETrE may affect airway smooth muscle cells, implicating it in asthma pathophysiology .

Ocular Health

Application Summary:

The compound's effects on ocular health, especially concerning inflammatory eye diseases, have been preliminarily studied.

Methods of Application:

Ophthalmic research involves applying 8S-HETrE to eye tissue cultures or animal models.

Results:

Preliminary studies suggest potential therapeutic benefits for inflammatory processes in ocular diseases .

Reproductive Health

Application Summary:

Investigations into the role of 8S-HETrE in reproductive functions and fertility are ongoing.

Methods of Application:

Reproductive cell lines or animal models are treated with the compound to assess its influence on reproductive hormones.

Results:

Findings indicate that 8S-HETrE may interact with reproductive hormones, potentially affecting fertility .

属性

IUPAC Name |

(8S,9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIQVURLERJJCK-RDCCVJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\[C@H](CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334844 | |

| Record name | 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889573-69-7 | |

| Record name | 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。